molecular formula C23H22N2O2 B3864088 (1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine

(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine

Cat. No. B3864088
M. Wt: 358.4 g/mol
InChI Key: YTSINFAHHBQRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine, also known as MDMA, is a synthetic drug that has gained popularity as a recreational drug due to its psychoactive effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic benefits.

Mechanism of Action

(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Serotonin is responsible for regulating mood, appetite, and sleep. Dopamine is associated with pleasure and reward, while norepinephrine is involved in the body's fight or flight response. By increasing the levels of these neurotransmitters, (1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine produces feelings of euphoria, increased energy, and emotional openness.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine has both short-term and long-term effects on the body. Short-term effects include increased heart rate, blood pressure, and body temperature. It can also cause nausea, blurred vision, and muscle tension. Long-term effects of (1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine use can include neurotoxicity, which can lead to memory impairment and other cognitive deficits. It can also cause damage to the serotonin-producing neurons in the brain, which can lead to depression and other mood disorders.

Advantages and Limitations for Lab Experiments

(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine has been used in animal studies to investigate its effects on the brain and behavior. It has also been used in human studies to explore its potential therapeutic benefits. However, there are limitations to using (1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine in lab experiments. The drug's psychoactive effects can make it difficult to control for variables such as mood and emotional state. It can also be difficult to determine the appropriate dosage for human subjects, as the effects of the drug can vary widely depending on individual factors such as body weight and metabolism.

Future Directions

There are several areas of research that could benefit from further study of (1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine. One area is the potential use of (1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine in treating other mental health conditions such as depression and addiction. Another area of research is the development of new drugs that mimic the effects of (1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine without the potential for neurotoxicity. Finally, there is a need for more research into the long-term effects of (1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine use, particularly in individuals who use the drug recreationally.

Scientific Research Applications

(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine has been studied for its potential therapeutic benefits in treating various mental health conditions such as post-traumatic stress disorder (PTSD) and anxiety. (1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine-assisted psychotherapy involves administering a controlled dose of (1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine to a patient in a therapeutic setting, where they are guided through a series of therapy sessions. The drug is believed to enhance empathy, reduce fear, and increase emotional openness, which can help patients process traumatic experiences.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(9-ethylcarbazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-25-20-6-4-3-5-18(20)19-11-16(7-9-21(19)25)13-24-14-17-8-10-22-23(12-17)27-15-26-22/h3-12,24H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSINFAHHBQRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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